molecular formula C15H19Cl2N3O4 B2459967 N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) CAS No. 924841-92-9

N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)

Cat. No. B2459967
CAS RN: 924841-92-9
M. Wt: 376.23
InChI Key: QOFJMTHTLJRYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) (AMPCA) is a synthetic compound that has potential applications in the fields of scientific research and laboratory experiments. AMPCA is a small molecule with a molecular weight of approximately 306.45 g/mol and a low boiling point of approximately 127.2°C. It is a colorless, odorless liquid that is soluble in water and methanol. AMPCA has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides, carbohydrates, and amino acids. It has also been used as a reactant in the synthesis of various drugs and pharmaceuticals. Furthermore, N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has been used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of polymers materials.

Mechanism of Action

The mechanism of action of N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, which leads to the activation of various biochemical pathways. In addition, it is believed to interact with other molecules in the body, including nucleic acids, carbohydrates, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) have been studied in various laboratory experiments. It has been found to have a variety of effects on the body, including the inhibition of cell growth, the inhibition of cell migration, the inhibition of angiogenesis, and the inhibition of inflammation. In addition, N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has been found to have an effect on the metabolism of lipids and carbohydrates, as well as the metabolism of nucleic acids.

Advantages and Limitations for Lab Experiments

The use of N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is widely available, and it is relatively easy to handle and store. Furthermore, it is highly soluble in water and methanol, which makes it easy to work with in a variety of laboratory settings. However, there are some limitations to the use of N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) in laboratory experiments. It has a relatively low boiling point, which can make it difficult to use in certain laboratory settings. In addition, it is a relatively small molecule, which can make it difficult to detect and quantify in certain laboratory experiments.

Future Directions

There are several potential future directions for the use of N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) in scientific research and laboratory experiments. It could be used as a reagent in the synthesis of various compounds, including peptides, carbohydrates, and amino acids. It could also be used as a reactant in the synthesis of various drugs and pharmaceuticals. Furthermore, it could be used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of polymers materials. In addition, it could be used as a tool to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on the body. Finally, it could be used to study the effects of various nutrients on the body.

Synthesis Methods

N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) can be synthesized through a multi-step process that involves the reaction of 4-acetamido-6-methoxy-1,3-phenylenebis(methylene)chloride with 2-chloroacetamide. The reaction is carried out in a basic solution of sodium hydroxide and is followed by a series of purification steps. The final product is a colorless, odorless liquid that is soluble in water and methanol.

properties

IUPAC Name

N-[[2-acetamido-5-[[(2-chloroacetyl)amino]methyl]-4-methoxyphenyl]methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O4/c1-9(21)20-12-4-13(24-2)11(8-19-15(23)6-17)3-10(12)7-18-14(22)5-16/h3-4H,5-8H2,1-2H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFJMTHTLJRYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1CNC(=O)CCl)CNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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